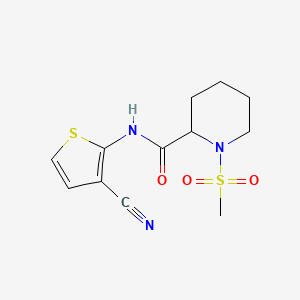

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

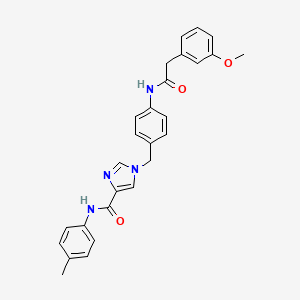

Descripción general

Descripción

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. CTMP is a synthetic compound that belongs to the class of piperidine-based stimulants. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).

Aplicaciones Científicas De Investigación

Molecular Interactions and Receptor Studies

One significant application of similar compounds to N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is in the study of molecular interactions with specific receptors. For instance, compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been used to analyze the binding interactions with CB1 cannabinoid receptors, providing insights into receptor-ligand dynamics and the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Neuroinflammation and Imaging Studies

Another application lies in neuroscientific research, particularly in the imaging of reactive microglia, a critical aspect in understanding neuroinflammation. Compounds such as [11C]CPPC, structurally similar to the one , have been employed as PET radiotracers for imaging microglia in neuroinflammatory conditions. This application is significant for studying neuropsychiatric disorders like Alzheimer’s disease and Parkinson’s disease, offering a noninvasive method to assess neuroinflammation and microglial activity (Horti et al., 2019).

Catalysis in Organic Synthesis

In organic chemistry, derivatives of piperidine-carboxamide have been explored as catalysts. For example, l-Piperazine-2-carboxylic acid derived N-formamide has been used as a Lewis basic catalyst in the hydrosilylation of N-aryl imines, showcasing the compound's utility in catalyzing chemical reactions with high enantioselectivity and yield (Wang et al., 2006).

Synthesis of New Heterocyclic Compounds

Research has also focused on synthesizing new heterocyclic derivatives of piperidine-carboxamide compounds for potential therapeutic applications. These synthesized compounds have been evaluated for activities like enzyme inhibition, which is crucial in drug development for diseases such as Alzheimer’s (Rehman et al., 2018).

Antibacterial Agents

Compounds structurally akin to N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide have also been explored as potential antibacterial agents. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, contributing to the development of new antibiotics (Matsumoto & Minami, 1975).

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S2/c1-20(17,18)15-6-3-2-4-10(15)11(16)14-12-9(8-13)5-7-19-12/h5,7,10H,2-4,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHYWHALXIEHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)

![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)

![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)